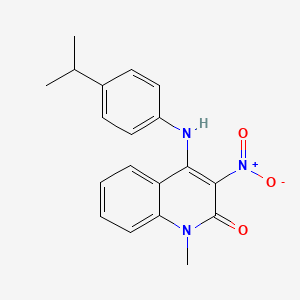

2-(4-Chlorophenyl)-4-methylaniline

概要

説明

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, agriculture, or industry .

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the reactants, conditions, and catalysts used in the synthesis .Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, and reactivity .科学的研究の応用

Fluorescence Sensing

One notable application of derivatives related to 2-(4-Chlorophenyl)-4-methylaniline is in the development of fluorescent sensors for bioactive molecules. For instance, the second-generation fluorescent sensor ZP4 from the Zinpyr family was synthesized for Zn(2+) detection. ZP4 exhibits excitation and emission wavelengths in the visible range, a dissociation constant (K(d)) for Zn(2+) of less than 1 nM, and high quantum yields, making it suitable for biological applications (Burdette, Frederickson, Bu, & Lippard, 2003).

Organic Synthesis Methodologies

The chemical reactivity of 2-(4-Chlorophenyl)-4-methylaniline and its derivatives has been explored in the oxidative dearomatization of phenols and anilines. This process involves regioselective dearomatization into cyclohexa-2,4-dienone derivatives and ortho-quinol imines, showcasing its utility in synthetic chemistry for creating complex organic structures (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Interaction Mechanisms in Materials Science

The compound has also been analyzed for its vibrational spectroscopic properties, providing insights into its molecular structure and interaction mechanisms. Studies involving Fourier transform infrared (FT-IR) and FT-Raman spectroscopy, along with quantum mechanical calculations, have been conducted to understand the vibrational modes and molecular geometry of similar compounds. This research aids in interpreting the molecular structure and predicting the behavior of such compounds in various applications (Arjunan & Mohan, 2008).

作用機序

Target of Action

Similar compounds such as indole derivatives are known to bind with high affinity to multiple receptors , which could potentially be the case for 2-(4-Chlorophenyl)-4-methylaniline as well.

Mode of Action

It’s worth noting that similar compounds, like chlorfenapyr, act as uncouplers in mitochondrial oxidative phosphorylation . They obstruct the conversion of ADP to ATP, leading to an energy metabolism disorder .

Biochemical Pathways

Related compounds such as ddt (1,1,1-trichloro-2,2-bis(4’-chlorophenyl)ethane) are known to undergo various metabolic transformations, including electrophilic substitution due to excessive π-electrons delocalization .

Pharmacokinetics

A related compound, vacquinol-1, has been reported to be orally bioavailable and readily penetrates the blood-brain barrier .

Result of Action

Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of similar compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-chlorophenyl)-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c1-9-2-7-13(15)12(8-9)10-3-5-11(14)6-4-10/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGLOVUWWOQNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2954371.png)

![3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione](/img/structure/B2954377.png)

![N-{4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2954382.png)